molecular formula C17H18F3N3O3 B10896943 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B10896943
M. Wt: 369.34 g/mol
InChI Key: AAQMNUOAEOUPTJ-UHFFFAOYSA-N
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Description

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, and an acetamide moiety attached to a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the cyclopropyl and trifluoromethyl groups, and the final coupling with the dimethoxyphenyl acetamide.

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of Substituents: The cyclopropyl and trifluoromethyl groups can be introduced via nucleophilic substitution reactions using suitable reagents like cyclopropyl bromide and trifluoromethyl iodide.

    Coupling Reaction: The final step involves coupling the substituted pyrazole with 2,5-dimethoxyphenyl acetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield, purity, and cost-effectiveness. This often involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

    Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts like palladium or copper.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,4-DIMETHOXYPHENYL)ACETAMIDE
  • **2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(3,5-DIMETHOXYPHENYL)ACETAMIDE
  • **2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,5-DIMETHOXYBENZYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both cyclopropyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18F3N3O3

Molecular Weight

369.34 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H18F3N3O3/c1-25-11-5-6-14(26-2)12(7-11)21-16(24)9-23-13(10-3-4-10)8-15(22-23)17(18,19)20/h5-8,10H,3-4,9H2,1-2H3,(H,21,24)

InChI Key

AAQMNUOAEOUPTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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